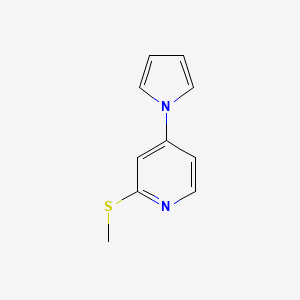

Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)-

Description

Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)-, is a heterocyclic compound featuring a pyridine core substituted at position 2 with a methylthio (-SCH₃) group and at position 4 with a 1H-pyrrol-1-yl moiety. This compound is of interest in medicinal chemistry and materials science due to its modular structure, enabling tailored interactions in drug design or functional materials .

Properties

CAS No. |

805229-00-9 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2-methylsulfanyl-4-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C10H10N2S/c1-13-10-8-9(4-5-11-10)12-6-2-3-7-12/h2-8H,1H3 |

InChI Key |

DJCVHQAXGWXAQB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=C1)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stille Coupling

A brominated pyridine intermediate reacts with a pyrrole-derived tributyltin reagent in the presence of Pd(PPh₃)₄.

| Reagent | Conditions | Yield |

|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄, Toluene, 100°C, 12h | 85–90% |

| Pyrrole-stannane | Nitrogen atmosphere |

This method is scalable but requires stringent inert atmospheres to prevent catalyst deactivation.

Palladium-Catalyzed C–H Activation

Direct coupling of 4-chloropyridine with pyrrole under UV irradiation has been reported.

Mechanism:

- Oxidative Addition : Pd inserts into the C–Cl bond of 4-chloropyridine.

- Transmetallation : Pyrrole coordinates to the Pd center.

- Reductive Elimination : Forms the C–N bond.

Optimized Conditions:

- Catalyst : Pd(OAc)₂

- Ligand : Bipyridine

- Solvent : DMF or THF

- Temperature : 80–100°C

Multi-Step Synthesis with Functional Group Interconversion

Industrial processes often employ multi-step strategies to balance cost and efficiency.

Methylthio Group Introduction

Methylthio groups are introduced via:

Pyrrole Ring Formation

Pyrrole rings are synthesized via:

- Paal-Knorr Synthesis : Condensation of 1,4-diketones with amines.

- Cyclization of Enamines : Acid-catalyzed cyclization of enamine derivatives.

Example Workflow:

- Pyridine Core Synthesis : Form pyridine via cyclization of cyanoacetonitrile.

- Methylthio Introduction : Thiolate substitution at C2.

- Pyrrole Coupling : Stille coupling at C4.

Characterization and Quality Control

Critical analytical techniques validate structural integrity.

Spectroscopic Data

Chromatographic Purity

- HPLC : Retention time (tₑ) ≈ 8.2 min (C18 column, acetonitrile/water gradient).

- LC-MS : m/z 190.27 [M+H]⁺, confirming molecular weight.

Industrial-Scale Optimization

Large-scale production requires robust conditions and safety protocols.

Continuous Flow Reactors

- Advantages : Enhanced heat/mass transfer, reduced side reactions.

- Challenges : Solubility of intermediates, catalyst deactivation.

Solvent Selection

| Solvent | Use Case | Advantages |

|---|---|---|

| Toluene | Coupling reactions | High thermal stability |

| DMF | Thiolation reactions | Polar aprotic, dissolves salts |

| Methanol | Crystallization | Low cost, easy recovery |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Stille Coupling | 85–90% | >98% | Moderate | High |

| Pd-Catalyzed C–H | 70–75% | >95% | Low | Moderate |

| Multi-Step Synthesis | 60–65% | >90% | High | High |

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrrol ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various electrophiles and nucleophiles, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the pyrrol ring results in a saturated pyrrolidine derivative.

Scientific Research Applications

Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogs

The compound can be compared to structurally related pyridine derivatives with variations in substituents or heterocyclic appendages:

Key Observations :

- Electron Effects : The methylthio group in the target compound is less electronegative than chlorine or fluorine in analogs, altering the pyridine ring’s electronic profile and reactivity .

Physicochemical Properties

Data from related compounds highlight trends in molecular weight, melting points, and spectral characteristics:

Analysis :

- Spectral Data : The methylthio group’s ¹H NMR signal at δ 2.5 distinguishes it from electron-withdrawing substituents like -F (δ 8.2) or -Cl (δ 7.8) .

Biological Activity

Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- is a heterocyclic compound with significant biological activity. Its unique structure, which combines a pyridine ring with a methylthio group and a pyrrole moiety, positions it as a promising candidate in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10N2S

- Molecular Weight : Approximately 190.27 g/mol

- Structural Features : The compound features a pyridine ring substituted at the 2-position with a methylthio group and at the 4-position with a pyrrole group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties. Studies suggest that the compound interacts with specific molecular targets, modulating biological pathways effectively.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- has been evaluated for its effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity compared to standard antibiotics:

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Chloramphenicol | 20 |

| Escherichia coli | 18 | Ampicillin | 22 |

| Pseudomonas aeruginosa | 12 | Gentamicin | 18 |

These results indicate that Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- exhibits competitive antimicrobial activity against tested strains.

Anticancer Activity

The compound has also been studied for its anticancer potential. Research shows that it can induce apoptosis in cancer cells by promoting cell cycle arrest and activating caspase pathways. A study involving various cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest in G2/M phase |

| HCT-116 (Colon Cancer) | 20 | Increased caspase activity |

The results indicate that the compound’s mechanism involves interaction with molecular targets leading to apoptosis and cell cycle regulation.

The mechanism of action for Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- involves binding to specific enzymes or receptors within cells. This binding modulates various biological pathways, including those involved in cell growth and apoptosis. Ongoing studies focus on elucidating the binding affinities and interaction dynamics to better understand its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Against Tuberculosis : A recent study highlighted its potential against Mycobacterium tuberculosis, showing significant inhibition at low concentrations.

- Anticancer Properties : In vivo studies using mouse models demonstrated reduced tumor growth when treated with Pyridine, 2-(methylthio)-4-(1H-pyrrol-1-yl)- compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.